
1,3-Dimethyl-9H-xanthene-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-9H-xanthene-9-one is a heterocyclic compound with a dibenzo-γ-pyrone framework It is a derivative of xanthone, which is known for its yellow color and oxygen-containing structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene-9-one can be synthesized through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-9H-xanthene-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Substitution reactions, such as Friedel–Crafts reactions, can introduce new substituents to the xanthone structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, zinc chloride, phosphoryl chloride, and various catalysts like ytterbium and palladium . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions are various xanthone derivatives with different substituents, which can exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-9H-xanthene-9-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-9H-xanthene-9-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . This modulation can lead to the activation of antioxidant defenses and the reduction of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-9H-xanthene-9-one can be compared to other xanthone derivatives and similar compounds:
Xanthone: The parent compound with a similar structure but without the dimethyl groups.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
Mangostins: Naturally occurring xanthone derivatives with potent biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1,3-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)17-12-6-4-3-5-11(12)15(14)16/h3-8H,1-2H3 |
InChI-Schlüssel |
SHUVKINMESWWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



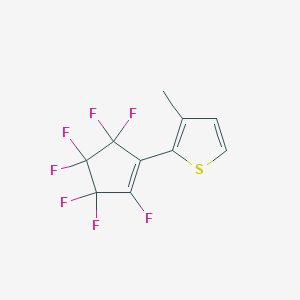
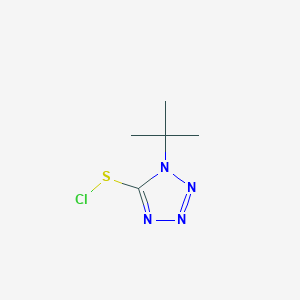
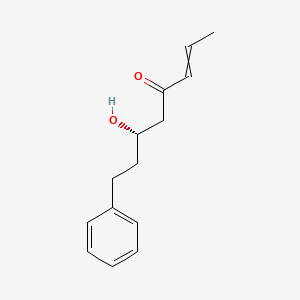
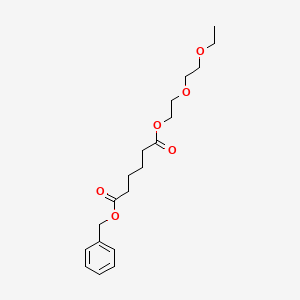
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
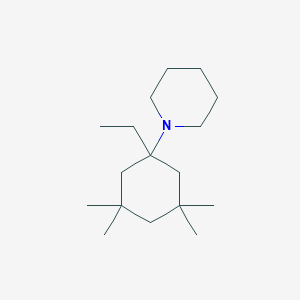
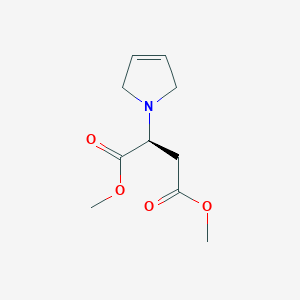
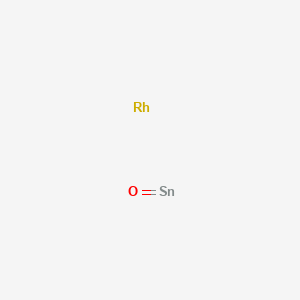
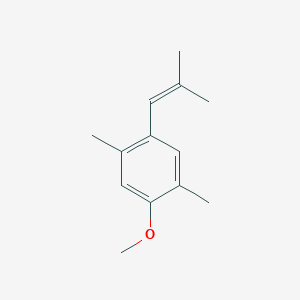
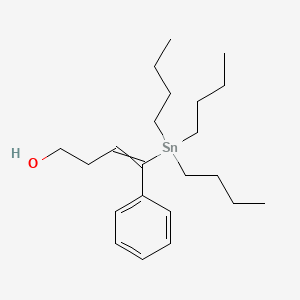
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

